1,6-Diaminohexane-N,N,N',N'-tetraacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid derivatives and their complexes with metal ions like Cr(III), Co(II), Ni(II), and Cu(II) has been extensively studied. These compounds are synthesized through reactions that highlight their ability to form stable complexes, which are characterized using various analytical techniques including elemental analysis, magnetic measurements, and spectroscopy (S. Ali, 2001).
Molecular Structure Analysis
Research has delved into the molecular structures of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid complexes, utilizing techniques such as IR spectroscopy, X-ray diffraction analysis, and potentiometric measurements. These studies reveal detailed insights into the structural units of the compound and its complexes, elucidating how molecular structure influences its chemical behavior and affinity for metal ions (I. Polyakova et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid with various metal ions indicates its versatile chelating properties. Studies demonstrate the formation of stable metal complexes, which are crucial for understanding the ligand's chemical behavior and its potential applications in various fields, including coordination chemistry and materials science (T. Hseu et al., 1965).
Physical Properties Analysis
The physical properties of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid and its derivatives, such as solubility, thermal stability, and magnetic properties, have been characterized. These properties are crucial for determining the compound's suitability for various applications, from industrial processes to research and development efforts (S. Ali, 2001).
Scientific Research Applications
In addition, 1,6-Diaminohexane is mainly used as a monomer to make nylon 6-6. Its derivative hexamethylene diisocyanate (HDI) is used in the production of polyurethane. It acts as a cross-linking agent in epoxy resins. Other applications include coatings, lubricants and water treatment products .
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Polymerization Tools : This compound is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
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Complexometry : It is used in complexometry, a form of volumetric analysis where the formation of a colored complex is used to indicate the end point of a titration .
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Chelation in Metal Intoxication : It has been studied for its effects in chelation therapy for metal intoxication . Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.
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Chemical Synthesis : It is used in chemical synthesis as a reagent .
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Research Applications : It is used in various research applications due to its ability to form complexes with metal ions .
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Polymerization Tools : This compound is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
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Complexometry : It is used in complexometry, a form of volumetric analysis where the formation of a colored complex is used to indicate the end point of a titration .
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Chelation in Metal Intoxication : It has been studied for its effects in chelation therapy for metal intoxication . Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.
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Chemical Synthesis : It is used in chemical synthesis as a reagent .
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Research Applications : It is used in various research applications due to its ability to form complexes with metal ions .
Safety And Hazards
properties
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVXSDNEFDTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936810 | |
Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid | |
CAS RN |
1633-00-7 | |
Record name | Hexamethylenediaminetetraacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HDTA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenediaminetetraacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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